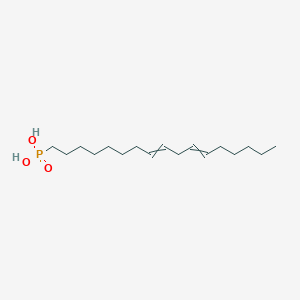
Heptadeca-8,11-dien-1-ylphosphonic acid
Description
Heptadeca-8,11-dien-1-ylphosphonic acid is a long-chain unsaturated phosphonic acid with a 17-carbon backbone featuring two double bonds at positions 8 and 11. Its molecular formula is C₁₇H₃₁O₃P, and its molecular weight is approximately 302.4 g/mol. The compound combines the hydrophobicity of its alkyl chain with the polar, acidic properties of the phosphonic acid (-PO(OH)₂) group. This structural duality allows it to interact with both organic and inorganic matrices, making it relevant in materials science, surface chemistry, and coordination chemistry.
Properties
CAS No. |
215168-51-7 |
|---|---|
Molecular Formula |
C17H33O3P |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
heptadeca-8,11-dienylphosphonic acid |
InChI |
InChI=1S/C17H33O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,18,19,20) |
InChI Key |
YUSOBZSETKEYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadeca-8,11-dien-1-ylphosphonic acid typically involves the reaction of heptadeca-8,11-diene with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors and automated systems, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Heptadeca-8,11-dien-1-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and phosphonate compounds. These products have diverse applications in different fields .
Scientific Research Applications
Heptadeca-8,11-dien-1-ylphosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptadeca-8,11-dien-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include saturated phosphonic acids (e.g., octadecylphosphonic acid), shorter-chain phosphonic acids (e.g., HEDPA), and carboxylic acid derivatives with similar alkyl chains. Key comparisons are outlined below:
Physicochemical Properties
- In contrast, HEDPA’s dual phosphonic acid groups and short chain confer high water solubility, making it effective in aqueous systems like corrosion inhibition .
- Acidity : The phosphonic acid group (pKa₁ ~2.0, pKa₂ ~7.0) is less acidic than carboxylic acids (pKa ~4.7) but more acidic than saturated hydrocarbons. HEDPA’s dual phosphonic groups enhance its chelation capacity, with pKa values spanning 1.5–7.5 .
- Thermal Stability : Unsaturation in this compound may reduce thermal stability compared to saturated analogs like octadecylphosphonic acid.
Research Findings
- SAM Formation : this compound forms less ordered SAMs on TiO₂ compared to saturated analogs but allows UV-induced polymerization for enhanced stability.
- Chelation Efficiency: HEDPA binds Ca²⁺ and Mg²⁺ at ~10x higher efficiency than mono-phosphonic acids due to its dual phosphonic groups .
- Hybrid Structures: Compounds like (1S,4aS,8aS*)-17-(octahydro-naphthalen-1-yl)heptadecanoic acid demonstrate unique bioactivity in membrane models, highlighting the trade-off between hydrophobicity and functional-group diversity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


